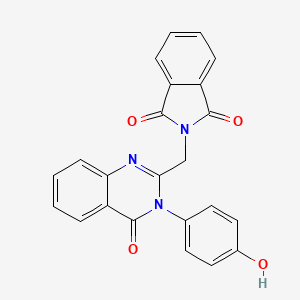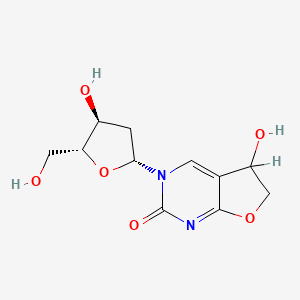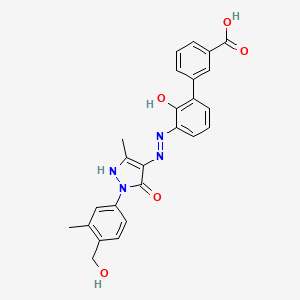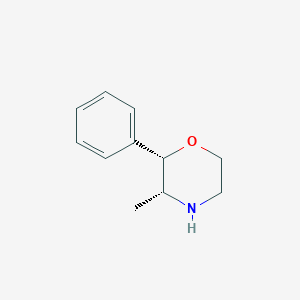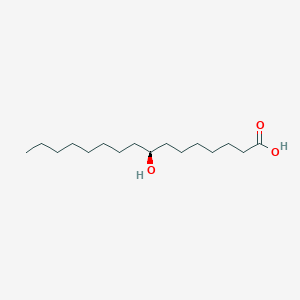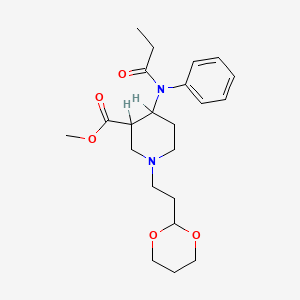
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethanolamine under high temperature and pressure.
Introduction of the ethoxyphenyl group: This step might involve the reaction of piperazine with 2-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide.
Formation of the spiro compound: The spiro compound can be synthesized by reacting the intermediate with 5-methyl-1,4-dioxaspiro(5.5)undecane under acidic conditions.
Formation of the monohydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the spiro compound, potentially leading to the opening of the dioxaspiro ring.
Substitution: The piperazine ring can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to ring-opened derivatives.
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter activity in the brain. The specific pathways involved depend on the particular structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Piperazine, 1-(2-methoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
Uniqueness
The unique combination of the ethoxyphenyl group and the spiro compound in Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride may confer distinct pharmacological properties, such as enhanced binding affinity to specific receptors or improved metabolic stability.
属性
CAS 编号 |
97306-30-4 |
|---|---|
分子式 |
C23H37ClN2O3 |
分子量 |
425.0 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-4-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-3-26-22-10-6-5-9-21(22)25-15-13-24(14-16-25)17-20-18-27-23(19(2)28-20)11-7-4-8-12-23;/h5-6,9-10,19-20H,3-4,7-8,11-18H2,1-2H3;1H |
InChI 键 |
JDCYGCYRYDBEIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3COC4(CCCCC4)C(O3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



